
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daucic acid, also known as daucate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Daucic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, daucic acid is primarily located in the cytoplasm. Outside of the human body, daucic acid can be found in a number of food items such as wild carrot, cereals and cereal products, root vegetables, and carrot. This makes daucic acid a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Biosynthetic Implications
The research by Lichtenthaler, Klotz, and Nakamura (2003) explored the synthesis of 2,6-anhydro-3-deoxy-hept-2-enaric acids from d-galactose and d-mannose, which provided insights into the biosynthetic pathways in plants. This study helps understand the biosynthesis of compounds like chelidonic acid, a leaf closing factor in plants (Lichtenthaler, Klotz, & Nakamura, 2003).
Enzymatic Interaction Studies
Dettinger, Kurz, and Lehmann (1979) synthesized 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enitol as a potential competitive inhibitor of beta-D-galactosidase from Escherichia coli. However, they found it ineffective, which contributes to the understanding of enzyme-substrate interactions and aids in designing more effective inhibitors (Dettinger, Kurz, & Lehmann, 1979).
Chemical Synthesis and Characterization
Chatterjee, Horton, Jewell, and Philips (1968) worked on the stereospecific reduction of oximes derived from 2,6-anhydro-3-deoxy-D-lyxo-hexopyranos-2-ulose, contributing to the field of carbohydrate chemistry and synthesis of complex sugars (Chatterjee, Horton, Jewell, & Philips, 1968).
Novel Glycoside Preparations
Młynarski and Banaszek (1997) developed methods to obtain methyl 3-deoxy-α and β-D-lyxo-hept-2-ulosonic acids, contributing to the preparation of novel glycosides. This has implications in the synthesis of complex organic compounds (Młynarski & Banaszek, 1997).
Understanding Enzymatic Reactions
Brockhaus, Fritz, and Lehmann (1979) investigated the spontaneous reactions of 2,6-anhydro-1-deoxy-1-diazo-D-glycero-L-manno-heptitol, a β-D-galactosidase inhibitor. Their findings help in understanding the enzymatic reactions and potential applications in biochemistry (Brockhaus, Fritz, & Lehmann, 1979).
Potential in Antiviral Research
Driguez, Barrère, Quash, and Doutheau (1994) synthesized sodium 5-acetamido-2,6-anhydro-3,4,5-trideoxy-D-manno-non-2-enonate and investigated its inhibitory activity against sialidase from the Influenza virus. This provides potential applications in antiviral research and drug development (Driguez, Barrère, Quash, & Doutheau, 1994).
Cell Wall Polysaccharide Research
Stevenson, Darvill, and Albersheim (1988) identified 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enaric acid as a component of plant cell walls. Their research contributes to understanding the complex polysaccharides in plant cell walls, which is crucial for plant biology studies (Stevenson, Darvill, & Albersheim, 1988).
Propiedades
Número CAS |
34098-52-7 |
|---|---|
Fórmula molecular |
C7H8O7 |
Peso molecular |
204.13 g/mol |
Nombre IUPAC |
(2S,3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H8O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1-2,4-5,8-9H,(H,10,11)(H,12,13)/t2-,4-,5+/m1/s1 |
Clave InChI |
KUKCUROTFRBUNU-UHFFFAOYSA-N |
SMILES |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
Sinónimos |
daucic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


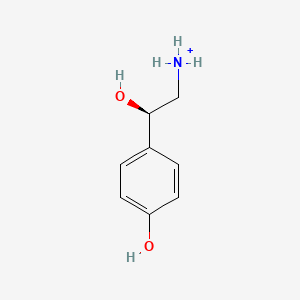
![(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxy-methylene]-1-[(2R)-2-isopropenyl-5-methyl-hex-5-enyl]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1236766.png)
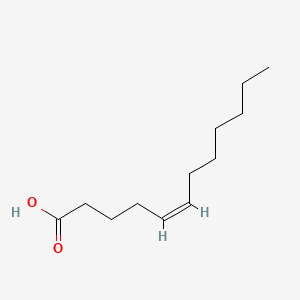
![4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one](/img/structure/B1236771.png)
![6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1236772.png)
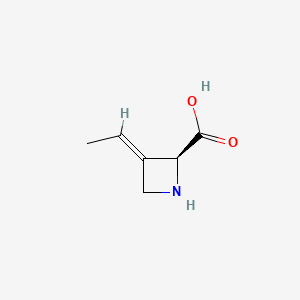
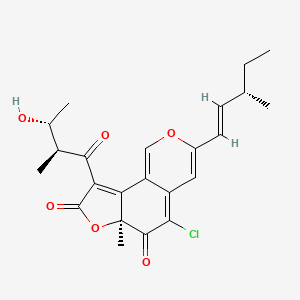


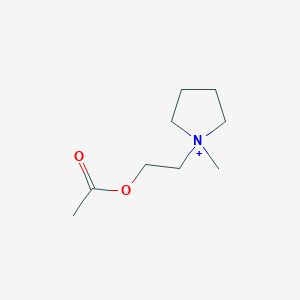

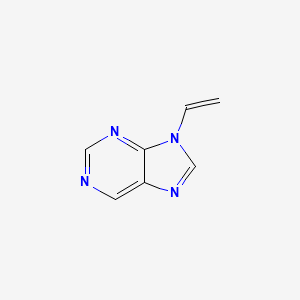

![2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid](/img/structure/B1236786.png)
